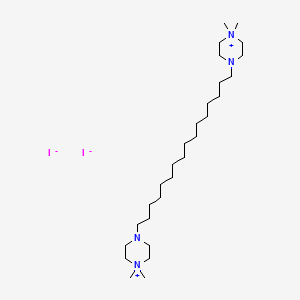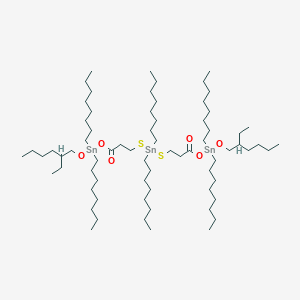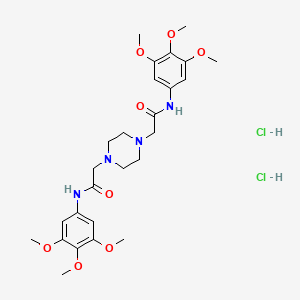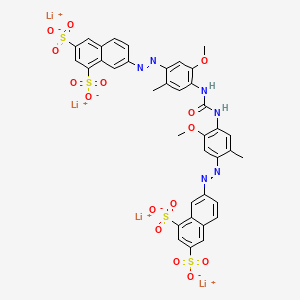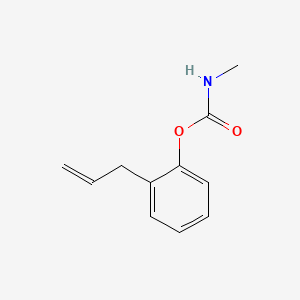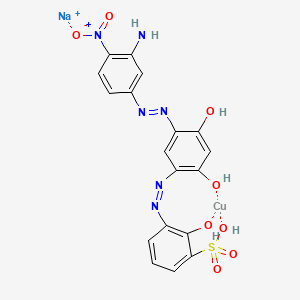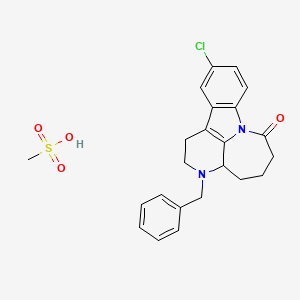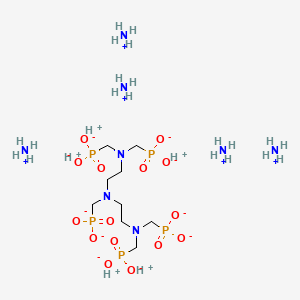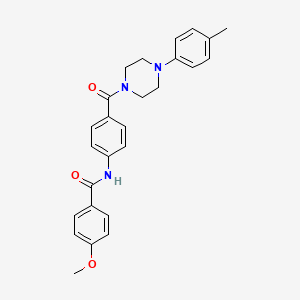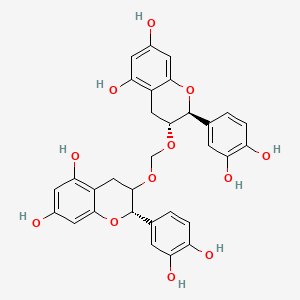
2H-1-Benzopyran-5,7-diol, 3,3'-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-5,7-diol, 3,3’-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often phenolic compounds, which undergo various chemical transformations such as hydroxylation, methoxylation, and cyclization. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the benzopyran structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrobenzopyrans.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzopyrans in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential antioxidant and anti-inflammatory activities. It may also be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound’s potential therapeutic applications include its use as an antioxidant, anti-inflammatory agent, and possibly as a lead compound for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Flavonoids: Similar in structure and known for their antioxidant properties.
Coumarins: Another class of benzopyrans with diverse biological activities.
Isoflavones: Structurally related compounds with potential therapeutic applications.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of multiple hydroxyl groups, which may confer unique biological activities and chemical reactivity.
特性
CAS番号 |
71628-12-1 |
|---|---|
分子式 |
C31H28O12 |
分子量 |
592.5 g/mol |
IUPAC名 |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[[(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxymethoxy]-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C31H28O12/c32-16-7-22(36)18-11-28(30(42-26(18)9-16)14-1-3-20(34)24(38)5-14)40-13-41-29-12-19-23(37)8-17(33)10-27(19)43-31(29)15-2-4-21(35)25(39)6-15/h1-10,28-39H,11-13H2/t28-,29?,30+,31+/m1/s1 |
InChIキー |
ZRCPJXFJVSBACC-YBZGMHNUSA-N |
異性体SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OCOC4CC5=C(C=C(C=C5O[C@H]4C6=CC(=C(C=C6)O)O)O)O |
正規SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OCOC4CC5=C(C=C(C=C5OC4C6=CC(=C(C=C6)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


